molecular formula C14H7F3N6O2 B5310503 7-[4-(trifluoromethoxy)phenyl]pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one

7-[4-(trifluoromethoxy)phenyl]pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one

Cat. No.: B5310503
M. Wt: 348.24 g/mol
InChI Key: SJYGLUCDAPLEMD-UHFFFAOYSA-N
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Description

7-[4-(trifluoromethoxy)phenyl]pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one is a complex organic compound characterized by its unique structure, which includes a trifluoromethoxyphenyl group attached to a pyrido-triazolo-triazinone core

Properties

IUPAC Name

11-[4-(trifluoromethoxy)phenyl]-2,3,5,7,8,11-hexazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F3N6O2/c15-14(16,17)25-9-3-1-8(2-4-9)22-6-5-10-11(12(22)24)20-21-13-18-7-19-23(10)13/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJYGLUCDAPLEMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=CC3=C(C2=O)N=NC4=NC=NN34)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[4-(trifluoromethoxy)phenyl]pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrido-triazolo-triazinone core and the introduction of the trifluoromethoxyphenyl group. Common synthetic routes may involve cyclization reactions, nucleophilic substitutions, and coupling reactions under controlled conditions such as specific temperatures and pH levels.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process. The scalability of these methods is crucial for meeting the demands of various applications.

Chemical Reactions Analysis

Types of Reactions

7-[4-(trifluoromethoxy)phenyl]pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents onto the aromatic ring or the triazolo-triazinone core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

7-[4-(trifluoromethoxy)phenyl]pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying biochemical pathways and molecular interactions.

    Industry: Used in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism by which 7-[4-(trifluoromethoxy)phenyl]pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one exerts its effects involves interactions with molecular targets such as enzymes, receptors, and nucleic acids. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The compound’s structure allows it to fit into specific binding sites, influencing the activity of its targets.

Comparison with Similar Compounds

Similar Compounds

    2-ethyl-7-[4-(trifluoromethoxy)phenyl]pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one: A similar compound with an ethyl group instead of a hydrogen atom, which may exhibit different chemical and biological properties.

    Other pyrido-triazolo-triazinone derivatives: Compounds with variations in the substituents on the aromatic ring or the triazolo-triazinone core.

Uniqueness

The uniqueness of 7-[4-(trifluoromethoxy)phenyl]pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one lies in its trifluoromethoxyphenyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it valuable for various applications.

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